5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The process often includes:
Esterification: The initial step involves the esterification of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl benzoate.
Hydrazination: The methyl benzoate is then subjected to hydrazination to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the core structure of the compound.
Substitution: The final steps involve various substitution reactions to introduce the 3-chlorophenylmethoxy and morpholin-4-yl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share structural similarities and have been studied for their antiviral activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another structurally related compound with potential bioactive properties.
Uniqueness
5-[({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H27ClN2O5 |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
5-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C26H27ClN2O5/c1-32-25-14-18(5-8-24(25)34-17-19-3-2-4-20(27)13-19)16-28-21-6-7-23(22(15-21)26(30)31)29-9-11-33-12-10-29/h2-8,13-15,28H,9-12,16-17H2,1H3,(H,30,31) |
InChI Key |
ZUNJERBISVAZJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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